![molecular formula C10H20N2O B2864014 1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol CAS No. 930395-83-8](/img/structure/B2864014.png)
1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol” is a complex organic compound. It belongs to the class of compounds known as diazabicyclononanols, which are characterized by a nine-membered ring structure with two nitrogen atoms and one hydroxyl group .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be a bicyclic structure with a nine-membered ring, two nitrogen atoms, and a hydroxyl group. The “1-Ethyl-5-methyl” part suggests that there are ethyl and methyl substituents on the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of this class of compounds can include solubility in organic solvents, reactivity with acids and bases, and stability under various conditions .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis of chiral 3,7-diazabicyclo[3.3.1]nonan-9-ones, which are structurally related to 1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, has been explored through reactions involving diethyl 1,3-acetonedicarboxylate, formaldehyde, and various (R)-amino acid ester hydrochlorides. This method produced derivatives equipped with amino acid moieties, demonstrating the compound's versatility for further chemical modifications (Vlasova et al., 2015).
Biological Activity
Research into derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-one, a close relative to 1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, has shown significant interest for their potential in treating a wide range of diseases. Novel derivatives were synthesized to evaluate their biological activity and toxicity, underscoring the compound's potential in pharmaceutical applications (Malmakova et al., 2021).
Drug Delivery Systems
The structural framework of 3,7-diazabicyclo[3.3.1]nonane derivatives has been utilized in the design of molecular switches for liposomal delivery systems. These switches can stimulate the rapid release of water-soluble compounds from liposomal containers under external factors, showcasing the compound's potential in targeted drug delivery (Veremeeva et al., 2021).
Antioxidant Properties
A study on the antioxidant properties of various 7-alkylated 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones revealed that some derivatives exhibit significant antioxidant activity, comparable to standard antioxidants like l-ascorbic acid and α-tocopherol. This highlights the potential of these compounds in developing antioxidant therapies (Park et al., 2012).
Opioid Receptor Affinity
Compounds in the 3,7-diazabicyclo[3.3.1]nonan-9-one family have been synthesized and tested for their affinity to opioid receptors. The findings suggest potential for the development of novel analgesics targeting specific opioid receptors, emphasizing the therapeutic relevance of these compounds (Siener et al., 2000).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-3-10-6-11-4-9(2,8(10)13)5-12-7-10/h8,11-13H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSIESKTXJNZRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CNCC(C1O)(CNC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Cyclopropyl-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione](/img/structure/B2863931.png)
![7-isobutyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2863932.png)
![1,6,7-trimethyl-3-(2-methylbenzyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2863934.png)
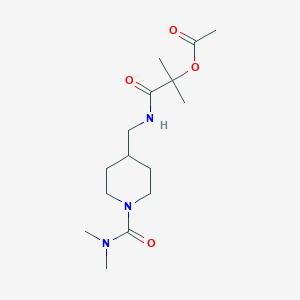
![2-methyl-N-[4-(morpholin-4-yl)phenyl]propanamide](/img/structure/B2863941.png)
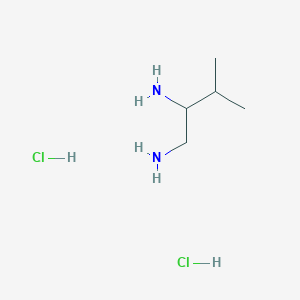
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-acetamidobenzoate](/img/structure/B2863944.png)
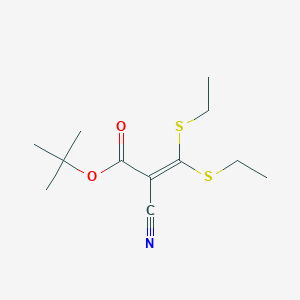
![N-(2-methoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2863947.png)
![8-(5-Chloro-2-methoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2863948.png)
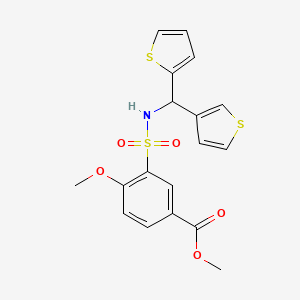
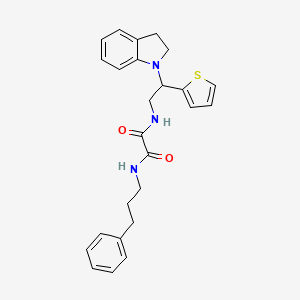
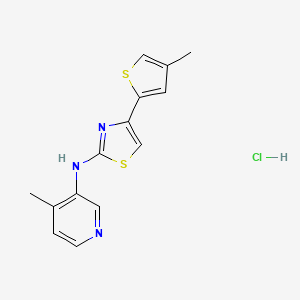
![8-(4-ethoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2863954.png)